1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Overview
Description
Synthesis Analysis
The compound is synthesized via various methods, including the Baker–Venkataraman transformation, which is a notable procedure for constructing the β-diketone framework. This method has been adapted to use microwave irradiation for efficient synthesis, demonstrating high yields in a single pot reaction (Lamba, Kumar, & Makrandi, 2006).
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione has been extensively studied, revealing its tautomeric behavior and conformational preferences in both the solid phase and solution. X-ray crystallography and NMR techniques have provided insights into its enolized form and the effects of substituents on tautomerism and conformation (Cunningham, Lowe, & Threadgill, 1989; Jios & Duddeck, 2000).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including asymmetric hydrogenation, which underscores its versatility in synthetic organic chemistry. Studies have shown how different catalysts and conditions influence its reactivity and selectivity towards producing specific enantiomers (Toukoniitty et al., 2004).
Physical Properties Analysis
The physical properties of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, such as solubility, melting point, and crystalline structure, are closely tied to its molecular structure. The presence of hydroxyl and diketo groups significantly impacts its physical behavior in different solvents and under varying temperatures.
Chemical Properties Analysis
Its chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the keto-enol tautomerism and the aromatic rings' substituents. The compound's ability to form complexes with metals and undergo various organic reactions highlights its chemical versatility and the influence of its structural features on its reactivity (Ali, Assiri, & Hassanin, 2022).
Scientific Research Applications
Tautomerism and Conformation Studies :
- The tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones were studied using NMR techniques and X-ray crystallography. These compounds predominantly exist in their enolised form in solution. The study contributes to understanding the structural behavior of these compounds (Cunningham, Lowe, & Threadgill, 1989).
Synthesis Techniques :
- A one-pot synthesis method using microwave irradiation for 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones was developed, offering a high yield and simplifying the synthesis process (Lamba, Kumar, & Makrandi, 2006).
Asymmetric Hydrogenation Studies :
- The compound's role in asymmetric hydrogenation, specifically of 1-phenylpropane-1,2-dione, was investigated, demonstrating its significance in producing enantiomerically enriched products (Toukoniitty, Busygin, Leino, & Murzin, 2004).
Keto-Enol Tautomerism Influence :
- Studies on substituent influences on the keto-enol tautomerism of 1-(2-hydroxyphenyl)-3-α-and -β-naphthylpropane-1,3-diones were performed, offering insights into the effects of different substituents on tautomeric equilibria (Jios & Duddeck, 2000).
Synthesis of Bromoflavones :
- A method for synthesizing 3-bromoflavones using 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones was developed, employing a grinding technique under solvent-free conditions (Jakhar & Makrandi, 2012).
Heterocyclic Synthesis and Antimicrobial Activity :
- The compound was utilized in synthesizing diverse heterocyclic systems, which were then evaluated for their antimicrobial activity, highlighting its potential in pharmaceutical applications (Reheim, Hafiz, & Mohamed, 2016).
Photocyclization to Flavones :
- The photocyclization of certain substituted 1,3-diarylpropan-1,3-diones, including 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, to flavones was studied, demonstrating its utility in organic synthesis (Košmrlj & Šket, 2007).
Copper-Selective Electrode Development :
- The compound was used to develop a copper-selective poly(vinyl) chloride membrane electrode, indicating its potential in analytical applications (Kopylovich, Mahmudov, & Pombeiro, 2011).
Synthesis of 3-Fluoroflavones :
- A one-pot strategy for synthesizing 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones was developed, highlighting its role in the efficient production of fluorinated organic compounds (Wang et al., 2018).
properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABFIJGAEVKMJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061714 | |
Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | |
CAS RN |
1469-94-9 | |
Record name | 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1469-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1469-94-9 | |
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Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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